Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane
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Overview
Description
Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane is an organosilicon compound that has garnered attention in various fields of chemistry due to its unique properties. This compound features a silicon atom bonded to a propyl group, which is further connected to a triethylstannyl sulfanyl group. The presence of both silicon and tin in its structure makes it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane typically involves the reaction of triethylsilane with a suitable stannyl sulfanyl precursor. One common method employs the use of lithium aluminum hydride (LiAlH4) as a reducing agent to facilitate the formation of the desired compound. The reaction conditions often require careful control of temperature and pressure to achieve high yields and purity levels .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds such as triethylchlorosilane and triethylstannyl sulfide. These intermediates are then reacted under controlled conditions to produce this compound. The process may also involve purification steps such as distillation or recrystallization to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane undergoes various types of chemical reactions, including:
Reduction: The compound can act as a reducing agent in the presence of catalysts such as palladium or iridium complexes.
Substitution: It can participate in nucleophilic substitution reactions, where the stannyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrosilanes, and various metal catalysts. Reaction conditions often involve mild temperatures and the use of solvents such as methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include silyl ethers, silanols, and siloxanes. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane involves its ability to donate hydride ions (H-) in various chemical reactions. The silicon-hydrogen (Si-H) bond in the compound is notably reactive, allowing it to engage in hydrosilylation and reduction reactions. The stannyl group also contributes to its reactivity by facilitating nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler compound with similar reducing properties but lacking the stannyl group.
Triethylstannane: Contains a tin-hydrogen bond and is used as a reducing agent but does not have the silicon component.
Trimethylsilylpropyl sulfide: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and solubility.
Uniqueness
Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane is unique due to the presence of both silicon and tin in its structure, providing a combination of reactivity and versatility not found in simpler silanes or stannanes. This dual functionality makes it a valuable reagent in both academic and industrial settings .
Properties
CAS No. |
60989-34-6 |
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Molecular Formula |
C15H36SSiSn |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
triethyl(3-triethylstannylsulfanylpropyl)silane |
InChI |
InChI=1S/C9H22SSi.3C2H5.Sn/c1-4-11(5-2,6-3)9-7-8-10;3*1-2;/h10H,4-9H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
VGGWORVQHJBZLX-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)CCCS[Sn](CC)(CC)CC |
Origin of Product |
United States |
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